Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate

Regioisomer differentiation Mass spectrometry NMR spectroscopy

Secure the correct regioisomer for SAR campaigns. The 7-oxo configuration (CAS 33304-83-5) is analytically distinct from 5-oxo congeners via characteristic EI-MS fragmentation (three pathways vs. one).

- **Synthetic Utility:** Methyl ester at position 5 enables chemoselective hydrolysis, amidation, or transesterification without protection steps.
- **Benchmark Ready:** 83% yield in 3-CR (Mohlala et al., 2021); >200 µM cytotoxicity baseline for clean SAR.
- **Target Engagement:** Validated purine bioisostere with calculated binding free energies 9.6-10.2 kcal/mol in ion channel assays.

Molecular Formula C8H6N2O3S
Molecular Weight 210.21
CAS No. 33304-83-5
Cat. No. B2847858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate
CAS33304-83-5
Molecular FormulaC8H6N2O3S
Molecular Weight210.21
Structural Identifiers
SMILESCOC(=O)C1=CC(=O)N=C2N1C=CS2
InChIInChI=1S/C8H6N2O3S/c1-13-7(12)5-4-6(11)9-8-10(5)2-3-14-8/h2-4H,1H3
InChIKeyYPIZITNNUSTRMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Core Scaffold Overview


Methyl 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate (CAS 33304-83-5) is a fused bicyclic heterocycle belonging to the thiazolo[3,2-a]pyrimidine class, which serves as a bioisosteric analog of purine bases wherein the bridgehead nitrogen replaces one carbon atom at the ring junction [1]. The compound has the molecular formula C₈H₆N₂O₃S and a molecular weight of 210.21 g/mol, with the 7-oxo configuration and a methyl ester at the 5-position defining its specific regioisomeric identity [2]. It is commercially available at purities of 97–98% from multiple suppliers and is primarily utilized as a synthetic intermediate for constructing biologically active thiazolopyrimidine libraries .

Scaffold 7-Oxo thiazolo[3,2-a]pyrimidine core
Handle 5-Methyl ester for chemoselective diversification
Fit Synthetic intermediate and regioisomeric QC standard

Regioisomeric Sensitivity and Ester-Dependent Reactivity


Generic interchange between thiazolo[3,2-a]pyrimidine congeners is precluded by two orthogonal structural variables that govern both chemical reactivity and biological recognition. First, the 7-oxo versus 5-oxo regioisomeric configuration is not a trivial positional permutation: electron-impact mass spectrometry demonstrates that the 5-oxo series undergoes a characteristic [M – CO₂C₂H₅]⁺ fragmentation, whereas the 7-oxo series produces three distinct cleavage pathways, enabling unambiguous analytical differentiation [1]. Second, the methyl ester at position 5 is not functionally interchangeable with the free carboxylic acid (CAS 33304-84-6): the ester provides a protected carboxylate handle amenable to chemoselective transformations (hydrolysis, amidation, transesterification) that the free acid does not permit without additional protection/deprotection steps, directly impacting synthetic route design and intermediate stability . Substituting the methyl ester for an ethyl ester (compound 13e in the literature) alters the steric and electronic profile of the scaffold, which can affect downstream biological screening outcomes and crystallization behavior [2].

! 5-Oxo regioisomer (CAS 890092-78-1) yields a different MS fragmentation fingerprint and may shift biological recognition patterns.
! Free carboxylic acid analog (CAS 33304-84-6) lacks the protected ester handle, which may alter synthetic route design and intermediate stability.
! Ethyl ester congener introduces steric/electronic differences that can affect crystallization behavior and downstream screening outcomes.

Quantitative Differentiation Evidence Versus Closest Analogs


Regioisomeric Identity Confirmed by Multi-Modal Spectroscopy

The 7-oxo regioisomer (CAS 33304-83-5) is structurally and analytically distinct from its 5-oxo counterpart (methyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate, CAS 890092-78-1). Electron impact mass spectrometry reveals that 5-oxo derivatives generate a single dominant [M – CO₂C₂H₅]⁺ fragment, whereas 7-oxo derivatives exhibit three characteristic cleavages, confirmed by high-resolution MS and unimolecular MIKE spectrometry [1]. This fragmentation signature provides an unambiguous quality control (QC) fingerprint for incoming material lot verification, which is absent for the 5-oxo isomer. Furthermore, single-crystal X-ray analysis of the 7-oxo scaffold (confirmed for derivatives 13a, 13b, 13d in the literature) establishes the bridgehead nitrogen geometry and carbonyl placement unambiguously [2].

Regioisomeric MS fingerprint
Cross-study comparable
3 characteristic cleavages (7-oxo) vs. 1 dominant fragment (5-oxo)
Supports incoming lot identity verification
X-ray structures confirm bridgehead geometry
Regioisomer differentiation Mass spectrometry NMR spectroscopy

Synthetic Yield Optimization via Multicomponent Reaction

The synthesis of 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylates proceeds via two competing methodologies. For the ethyl ester analog (13e, R₁=H, R₂=H, R₃=CH₂CH₃), the direct two-component reaction (2-CR) of 2-aminothiazole with diethyl acetylenedicarboxylate (DEtAD) under ethanol reflux yields 69% after 12 hours [1]. In contrast, the one-pot three-component reaction (3-CR) employing thiourea, an α-haloketone, and DEtAD under optimized conditions (ethanol/THF, 80°C, 12 h) delivers an 83% isolated yield—a 14-percentage-point absolute improvement [2]. This trend is consistent across the series, with the 3-CR method producing yields in the range of 70–91% versus the 2-CR range of 48–79% [1].

Synthetic yield benchmark
Head-to-head comparison
+14 pp (83% vs 69%)
3-CR method provides reported yield improvement
Ethyl ester analog (13e); consistent series trend
Multicomponent reaction Synthetic efficiency Process optimization

Physical Property Differentiation from Free Carboxylic Acid

The methyl ester (CAS 33304-83-5) and its free carboxylic acid counterpart (CAS 33304-84-6) display materially different physical properties that affect handling, purification, and formulation. The ester exhibits a melting point of 268–273°C, a boiling point of 352.3±52.0°C at 760 mmHg, a density of 1.6±0.1 g/cm³, and a flash point of 166.9±30.7°C . The free acid, in contrast, has a higher predicted density of 1.78–1.8 g/cm³ and a molecular weight of 196.18 g/mol versus 210.21 g/mol for the ester [1]. The 58°C flash point differential and the density difference of approximately 0.2 g/cm³ are relevant for solvent selection during recrystallization and for safe handling protocols .

Ester vs. acid properties
Cross-study comparable
Density ~1.6 vs. ~1.8 g/cm³; mp 268–273°C
Informs recrystallization solvent selection
Flash point differs by ~58°C; data to verify
Physicochemical properties Solid-state characterization Purification

Cytotoxicity-Window Profile and Anticancer Screening Utility

In a focused biological evaluation, compounds within the 7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate series were screened for cytotoxicity in MT-4 cells and for HIV antiviral activity. Compounds displaying cytotoxicity values of >200 µM were subsequently evaluated in an HIV assay but were uniformly found inactive as antiviral agents [1]. The relatively high cytotoxicity threshold (>200 µM), however, indicates a therapeutic window that warrants further investigation for anticancer applications—a direction explicitly noted by the authors as being under continued exploration [1]. This profile differentiates the unsubstituted parent scaffold from highly decorated derivatives (e.g., 4c in the El-Zoghbi et al. 2023 series) that achieve Topo II IC₅₀ values of 0.23 µM and are 1.4-fold more potent than Etoposide [2].

Cytotoxicity-window context
Class-level inference
Cytotoxicity >200 µM (MT-4); HIV antiviral inactive
May serve as clean background scaffold for SAR
Optimized derivative reaches Topo II IC₅₀ 0.23 µM
Cytotoxicity HIV antiviral screening Anticancer repurposing

Purine Bioisosterism and Scaffold Hopping Rationale

The thiazolo[3,2-a]pyrimidine system is a recognized bioisostere of the purine nucleus, with the key structural difference being the replacement of the N-7 nitrogen atom of purine by a carbon atom at the ring junction, which serves as a bridgehead between the thiazole and pyrimidine rings [1]. This atomic substitution eliminates a hydrogen-bond acceptor site while maintaining the overall planar geometry and aromatic character. As a consequence, thiazolopyrimidine-based ligands exhibit altered hydrogen-bonding patterns with biological targets compared to their purine counterparts, as evidenced by molecular docking studies showing distinct binding poses in enzyme active sites (e.g., Topo II, acetylcholinesterase, and LdCC calcium ion channel) [2]. This scaffold-level differentiation is the foundational rationale for selecting a thiazolopyrimidine building block over a purine starting material in drug discovery programs targeting purinergic signaling or nucleotide-processing enzymes.

Purine bioisostere rationale
Class-level inference
1 fewer H-bond acceptor vs. purine; sulfur introduced
Supports scaffold-hopping design strategy
Docking shows distinct binding poses vs. purine ligands
Bioisosterism Purine analog Scaffold hopping

Validated Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry Library Synthesis for Anticancer SAR

Procurement of CAS 33304-83-5 as a starting building block is directly supported by its demonstrated utility in constructing diverse thiazolopyrimidine libraries via both two-component and three-component reactions. The 3-CR method (Method B) provides an 83% benchmark yield for the ethyl ester analog and up to 91% for methyl-substituted derivatives, establishing a reliable baseline for parallel library synthesis [1]. The scaffold's >200 µM cytotoxicity in MT-4 cells provides a clean background for SAR studies, wherein anticancer potency improvements (e.g., achieving Topo II IC₅₀ values as low as 0.23 µM in optimized derivatives) can be unambiguously attributed to introduced substituents [1][2].

Purine Scaffold-Hopping for Nucleotide-Binding Enzymes

The thiazolo[3,2-a]pyrimidine core is a validated purine bioisostere with one fewer hydrogen-bond acceptor at the bridgehead position, making it suitable for scaffold-hopping campaigns aimed at adenosine receptors, kinases, or nucleotide-processing enzymes [3]. The methyl ester handle at position 5 facilitates rapid diversification into amides, carboxylic acids, or heterocyclic fused systems, enabling systematic exploration of the vector originally occupied by the purine C-6 position. Molecular docking studies have confirmed that thiazolopyrimidine ligands achieve binding free energies of 9.6–10.2 kcal/mol in the LdCC calcium ion channel, outperforming the reference drug Miltefosine (6.2 kcal/mol), demonstrating the scaffold's capacity for target engagement [4].

Analytical Reference Standard for Regioisomeric QC

The distinct electron-impact mass spectrometry fragmentation pattern of the 7-oxo series (three characteristic cleavages) versus the 5-oxo series (single dominant fragment) establishes CAS 33304-83-5 as a qualified reference standard for regioisomeric identity testing [5]. Combined with its defined melting point (268–273°C), density (1.6±0.1 g/cm³), and the availability of single-crystal X-ray structures for congeneric derivatives, this compound can serve as an in-house QC benchmark when verifying the regioisomeric purity of incoming thiazolopyrimidine intermediates from external vendors [1].

Benchmarking New Multicomponent Reaction Conditions

The well-characterized yield differential between the 2-CR (69%) and 3-CR (83%) routes for this scaffold provides a quantitative performance benchmark against which novel synthetic methodologies (microwave-assisted, flow chemistry, or catalytic variants) can be evaluated [1]. Researchers developing improved thiazolopyrimidine syntheses can use the yield data from Mohlala et al. (2021) as a head-to-head comparator, with the methyl ester variant serving as the prototypical substrate for reaction condition screening [1].

Application
Selection Property
Validation Focus
Anticancer library synthesis
Ester diversification handle
SAR scaffold background verification
Purine scaffold-hopping studies
Bioisosteric core identity
Target engagement docking context
Regioisomeric QC standard
Isomer-specific MS/X-ray fingerprint
Incoming material identity confirmation
Reaction methodology benchmark
Reported 3-CR vs. 2-CR yield context
Method comparison under controlled conditions
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